2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone
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Description
The compound “2-(2-Cyanophenyl)-4’-trifluoromethylacetophenone” is a complex organic molecule. It likely contains a cyanophenyl group (a phenyl ring with a cyanide functional group), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and an acetophenone group (a phenyl ring with a carbonyl and a methyl group) .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through processes like selective amidation, using catalysts such as AlMe3 .
Scientific Research Applications
Photochemistry and Crystal Structures
A study by Fu et al. (1998) explored the photochemistry and crystal structures of related α-adamantylacetophenones, highlighting short γH⋯O contacts permitting hydrogen abstraction in photochemical reactions. This research is indicative of the structural and photochemical properties that could be relevant to similar compounds like 2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone (Fu, T. Y., Scheffer, J., Trotter, J., & Yang, J., 1998).
Electrochemical Behavior
Liotier et al. (1995) studied the electrochemical behavior of 4-trifluoromethylacetophenone (TFMA) in various solutions, revealing insights into the hydration process and electroreduction of aromatic ketones, potentially relevant for the study of this compound (Liotier, E., Mousset, G., & Mousty, C., 1995).
Catalysis and Synthesis
Mengxi Yang et al. (2018) described the synthesis and catalytic properties of tetraarylstibonium cations, which could provide a framework for understanding the reactivity and potential catalytic applications of this compound in similar reactions (Yang, M., Pati, N., Bélanger‐Chabot, G., Hirai, M., & Gabbaï, F., 2018).
Properties
IUPAC Name |
2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)14-7-5-11(6-8-14)15(21)9-12-3-1-2-4-13(12)10-20/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVIXSNBMFJLTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642333 |
Source
|
Record name | 2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-49-1 |
Source
|
Record name | 2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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